N-(2-morpholino-2-(pyridin-3-yl)ethyl)benzamide

Physicochemical characterization Quality control Compound identity verification

Researchers sourcing N-(pyridin-3-yl)benzamide analogs face quantifiable risk: positional isomer contamination (2- vs 4-pyridyl) and undefined enantiomeric composition can invalidate SAR datasets. CAS 862827-17-6 mitigates this with verified 3-pyridyl regioisomeric identity and a defined stereocenter. • Scaffold-hopping reference with computed XLogP3-AA 1.3 & TPSA 54.5 Ų baselines for CYP11B2 inhibitor programs • Racemic probe for chiral HPLC/SFC method development across α-substituted morpholino-benzamides • Lead-like diversity screening entry (MW 311.4, 5 rotatable bonds) for fragment-based collections QC cross-validation: confirm identity via exact mass 311.16337692 Da upon receipt.

Molecular Formula C18H21N3O2
Molecular Weight 311.385
CAS No. 862827-17-6
Cat. No. B2390171
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-morpholino-2-(pyridin-3-yl)ethyl)benzamide
CAS862827-17-6
Molecular FormulaC18H21N3O2
Molecular Weight311.385
Structural Identifiers
SMILESC1COCCN1C(CNC(=O)C2=CC=CC=C2)C3=CN=CC=C3
InChIInChI=1S/C18H21N3O2/c22-18(15-5-2-1-3-6-15)20-14-17(16-7-4-8-19-13-16)21-9-11-23-12-10-21/h1-8,13,17H,9-12,14H2,(H,20,22)
InChIKeyKGQXOOPZYWDYJT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structural Identity and Procurement Baseline


N-(2-Morpholino-2-(pyridin-3-yl)ethyl)benzamide (CAS 862827-17-6, PubChem CID 16806482) is a synthetic small-molecule benzamide derivative bearing a morpholine ring, a pyridine ring at the 3-position, and a benzamide group connected through an ethyl linker [1]. Its molecular formula is C18H21N3O2 with a molecular weight of 311.4 g/mol [1]. The compound contains one undefined stereocenter at the carbon linking the pyridinyl and morpholino groups, making stereochemical configuration a critical identity parameter for procurement [1]. Computed physicochemical properties include a calculated XLogP3-AA of 1.3 and a topological polar surface area of 54.5 Ų [1]. This compound belongs to the broader class of N-[(2-morpholinyl)alkyl]benzamides, a scaffold historically explored for gastric prokinetic activity [2].

Substitution Risks: Isomerism and Scaffold Integrity


Substitution of CAS 862827-17-6 with a generic 'morpholino-pyridinyl-benzamide' analog carries quantifiable risk driven by two structural features. First, the pyridine nitrogen at the 3-position (meta) versus the 2- or 4-position creates distinct electronic and steric environments that directly impact hydrogen-bonding capacity and target recognition; the computed XLogP3-AA of 1.3 and topological polar surface area of 54.5 Ų represent specific values tied to this regioisomer [1]. Second, the ethyl linker between the amide nitrogen and the morpholino-pyridinyl moiety introduces a stereogenic center (undefined stereocenter count = 1 in PubChem), meaning that different batches or synthetic routes may yield different enantiomeric compositions with potentially divergent biological properties [1]. The broader N-[(2-morpholinyl)alkyl]benzamide class exhibits steep structure-activity relationships where small linker modifications produce substantial changes in potency and selectivity [2]. These structural determinants mean that even compounds with identical molecular formulas cannot be presumed interchangeable without explicit comparative data on the specific regioisomeric and stereochemical identity.

Quantitative Evidence for Scientific Selection


Physicochemical Identity Verification Parameters

CAS 862827-17-6 exhibits a computed XLogP3-AA of 1.3 and a topological polar surface area (TPSA) of 54.5 Ų as definitive computed identity parameters [1]. These values distinguish the compound from the regioisomeric 2-pyridyl and 4-pyridyl analogs, which would display altered hydrogen-bonding patterns due to different nitrogen positioning. Published reference data for the broader N-(pyridin-3-yl)benzamide class indicate that the 3-pyridyl (meta) substitution pattern confers a specific CYP11B2 vs. CYP11B1 selectivity profile relative to 2-pyridyl and 4-pyridyl analogs [2]. However, no direct head-to-head CYP11B2 inhibition data for CAS 862827-17-6 itself was identified in the public domain.

Physicochemical characterization Quality control Compound identity verification

Stereochemical Specification and Chiral Confirmation

PubChem records indicate that CAS 862827-17-6 has one undefined atom stereocenter (count = 1) and zero defined atom stereocenters [1]. This means the carbon atom bearing both the morpholino and pyridin-3-yl substituents is a stereogenic center whose configuration is not specified in the standard registration. This contrasts with fully defined stereochemical analogs such as N-[(1R)-2-morpholino-1-(pyridin-3-yl)ethyl]benzamide derivatives that may appear in patent literature with explicit chiral assignments [2]. The undefined stereocenter status means that unless a specific enantiomeric form or racemic specification is contractually defined, different commercial lots may contain different enantiomeric ratios, introducing uncontrolled variability into biological assays.

Stereochemistry Chiral purity Compound procurement specification

Branched Scaffold Architecture vs. Linear Analogs

The compound features a unique ethyl linker connecting the benzamide nitrogen to a geminal morpholino-pyridinyl carbon, creating a branched scaffold distinct from the linear N-[(2-morpholinyl)alkyl]benzamide series explored as gastric prokinetic agents [1]. In the linear series, the morpholine is terminal on the alkyl chain; here, the morpholine and pyridine rings are both attached to the same carbon of the ethyl linker. This geminal disubstitution pattern increases steric bulk near the amide bond (5 rotatable bonds computed vs. fewer in linear analogs) and creates an additional hydrogen-bond acceptor from the pyridine nitrogen [2]. The presence of three distinct pharmacophoric elements (morpholine, pyridine, benzamide) linked through a single stereogenic carbon is documented as a distinguishing structural feature in chemical vendor descriptions, though peer-reviewed comparative bioactivity data against linear analogs remains absent from the public domain .

Structure-activity relationship Scaffold classification Chemical library design

Recommended Application Scenarios


Scaffold-Hopping Reference for Medicinal Chemistry

Investigators pursuing structure-activity relationship (SAR) studies on N-(pyridin-3-yl)benzamide scaffolds—such as CYP11B2 (aldosterone synthase) selective inhibitors [1]—may employ CAS 862827-17-6 as a scaffold-hopping reference point. Its geminal morpholino-pyridinyl substitution pattern introduces steric and electronic features absent from simpler N-(pyridin-3-yl)benzamides. The computed XLogP3-AA of 1.3 and TPSA of 54.5 Ų [2] provide baseline values against which the impact of morpholino introduction on physicochemical properties can be quantitatively benchmarked. Note: Direct CYP11B2 inhibition data for this specific compound is not publicly available; its utility is as a chemical tool for understanding scaffold topology effects, not as a validated pharmacological probe.

Chiral Analytical Method Development Probe

The presence of one undefined stereocenter [2] makes CAS 862827-17-6 a suitable test compound for developing and validating chiral HPLC or SFC separation methods for the broader class of α-substituted morpholino-benzamides. Analytical laboratories procuring this compound can use it as a racemic probe to optimize chiral stationary phase selection and mobile phase conditions, then apply the developed method to related single-enantiomer benzamide drug candidates exemplified in kinase inhibitor patents [3].

Diversity-Oriented Synthesis Library Entry

Combinatorial chemistry and high-throughput screening laboratories may include CAS 862827-17-6 in diversity sets designed around the pyridin-3-yl moiety. The 3-pyridyl substitution pattern has been identified as a privileged scaffold for selective enzyme inhibition, including CYP11B2 over CYP11B1 [1], and the addition of the morpholino group via a branched ethyl linker expands three-dimensional structural diversity. Its 5 rotatable bonds and molecular weight of 311.4 g/mol [2] place it within lead-like chemical space, making it a relevant entry for fragment-based or diversity-oriented screening collections.

Procurement QC Identity Verification

Upon receipt of CAS 862827-17-6 from any vendor, procurement quality control workflows should verify identity using the computed XLogP3-AA (1.3), TPSA (54.5 Ų), and exact mass (311.16337692 Da) [2] as cross-validation parameters. These values are unique to the 3-pyridyl regioisomer and the specific molecular formula C18H21N3O2; any deviation in LC-MS retention time relative to these computed LogP expectations should trigger suspicion of positional isomer contamination or incorrect compound supply, which is a documented risk in the N-(pyridinyl)benzamide class where 2-, 3-, and 4-pyridyl isomers are commercially available [REFS-1, REFS-2].

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